3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: is a compound that belongs to the class of beta-amino acids It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. This reaction produces intermediates such as N-(4-hydroxyphenyl)-beta-alanine methyl ester or 3,3’-((4-hydroxyphenyl)azanediyl)di(propanoic) acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of environmentally friendly adhesives and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with biological targets, while the amino group can participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid:
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has an amino group attached to the phenyl ring instead of the propanoic acid moiety.
Uniqueness
The presence of the fluorine atom in 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid distinguishes it from similar compounds. This fluorine atom enhances the compound’s chemical stability and reactivity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBHZTWIULNLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242954 | |
Record name | β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-49-1 | |
Record name | β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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